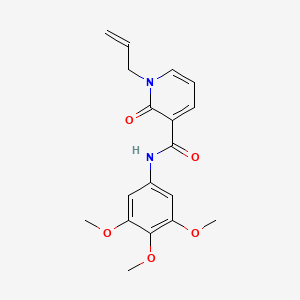

1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide

Description

This compound features a 1,2-dihydropyridinecarboxamide core with an allyl group at position 1 and a 3,4,5-trimethoxyphenyl substituent on the amide nitrogen. The trimethoxyphenyl moiety is a common pharmacophore in anticancer agents, particularly those targeting tubulin polymerization .

Properties

IUPAC Name |

2-oxo-1-prop-2-enyl-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-5-8-20-9-6-7-13(18(20)22)17(21)19-12-10-14(23-2)16(25-4)15(11-12)24-3/h5-7,9-11H,1,8H2,2-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLDDICYILGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CN(C2=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring One common approach is the condensation of an appropriate amine with a β-keto ester or β-diketone to form the pyridine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis often requires careful monitoring and purification processes to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the allyl group.

Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide" is not available. However, the search results do provide information on related compounds and their applications, which can help infer potential applications of the query compound.

Here's what can be gathered from the search results:

1. Structural Analogs and their Applications:

- Azetidinone Analogues: A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) were designed and synthesised as colchicine-binding site inhibitors (CBSI) in which the ethylene bridge of CA-4 was replaced with a β-lactam (2-azetidinone) scaffold .

- Antiproliferative Activity: These compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, particularly for compounds 9h , 9q , 9r , 10p , 10r .

- Pyrimidine-pyrazoles: Pyrimidine and pyrazole have various biological and pharmaceutical applications such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer .

2. Key Structural Components and their Significance:

- Allyl Group: The presence of an allyl group is noted in the synthesis of pyrimidine-pyrazoles, which are being studied for anticancer activity .

- Trimethoxyphenyl Group: This group is present in the synthesized pyrimidine-pyrazoles, which are under investigation for anticancer activity . The 3,4,5-trimethoxyphenyl ring A (as in CA-4), required for activity .

- Amide Group: Any aromatic amide obtained by acylation of aniline .

3. Potential Applications (Inferred):

Based on the information about structurally related compounds, "1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide" may have potential applications in:

- Anticancer Research: Given the antiproliferative activity of azetidinone analogues and the anticancer activity of pyrimidine-pyrazoles .

- Anti-inflammatory Applications: As pyrimidine and pyrazole have anti-inflammatory applications .

- Pharmaceutical Applications: Due to the presence of pyrimidine and pyrazole, which possess various biological and pharmaceutical applications .

4. Contextual information

- Redox properties Some compounds with similar structures or generated from similar metabolic pathways can have pro-oxidant or antioxidant activities, depending on the context and concentration .

- Sexually Transmitted Infections Treatment: Could be relevant depending on the specific activity of the compound .

Mechanism of Action

The mechanism by which 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trimethoxyphenyl group, in particular, is known to interact with various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-1,2-Dihydro-2-oxo-3-Pyridinecarboxamide

- Structural Differences : Replaces the allyl group with a hydrogen atom and substitutes the trimethoxyphenyl with a 3,4-dichlorophenyl group.

Comparison :

- The dichlorophenyl group may confer stronger electron-withdrawing effects compared to the electron-donating trimethoxy group, altering binding affinity to targets like tubulin.

2-Benzylidene-3-(3,4,5-Trimethoxyphenyl)Indanones (e.g., Compound 8)

- Structural Differences: Features an indanone core instead of dihydropyridine, with a benzylidene substituent and trimethoxyphenyl group.

Key Data :

Property Value Source Molecular Formula C₂₉H₂₈O₉ Anticancer Activity Potent tubulin polymerization inhibition (IC₅₀ < 1 µM) Toxicity Safe up to 300 mg/kg in mice

Comparison :

- The rigid indanone scaffold may enhance target binding compared to the more flexible dihydropyridine core.

- Both compounds share the trimethoxyphenyl group, critical for tubulin inhibition, but the indanone derivatives exhibit validated in vivo safety profiles .

Triazole Derivatives with 3,4,5-Trimethoxyphenyl Groups

- Example : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

- Structural Differences : Replaces dihydropyridine with a triazole ring, introducing sulfur and chlorobenzylidene groups.

- Key Data: Property Value Source Dihedral Angles 53.84°–70.77° (non-planar) Crystal Packing Stabilized by C–H⋯N/S/π interactions

Comparison :

- The triazole ring’s electron-rich nature may facilitate interactions with biological targets distinct from the dihydropyridine’s conjugated system.

Quinoxaline 1,4-Di-N-Oxide Derivatives (Series 4–6)

Comparison :

- Cyclopropane groups increase rigidity, which could improve metabolic stability compared to the allyl-substituted dihydropyridine.

Critical Analysis

- Trimethoxyphenyl Group: A consistent feature in tubulin-targeting agents (e.g., indanones ), suggesting its necessity for binding to the colchicine site.

- Core Flexibility: The allyl group in the target compound may balance lipophilicity and conformational adaptability, whereas rigid cores (indanone, cyclopropane) favor target engagement but may reduce bioavailability.

- Toxicity Gaps: Limited data exist for the target compound’s safety, contrasting with the well-characterized indanone derivatives .

Biological Activity

1-Allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step reactions that include the formation of the pyridine ring and the introduction of the allyl and trimethoxyphenyl groups. Various methods have been reported for the synthesis of related compounds, which serve as precursors or analogs.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, a study evaluated several pyrimidine-pyrazole derivatives that included similar structural motifs and reported their effects on pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low microgram per milliliter range, suggesting potent anticancer properties.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 6a | Panc-1 | 1.7 |

| 6e | MCF-7 | 1.4 |

| 6b | HT-29 | 1.75 |

| 6c | A-549 | 1.5 |

These findings underscore the potential of this class of compounds in cancer therapy and warrant further investigation into their mechanisms of action.

The proposed mechanism through which these compounds exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The compounds may interact with specific molecular targets within cancer cells, leading to alterations in signaling pathways associated with cell survival and growth.

Other Biological Activities

In addition to anticancer properties, compounds structurally related to 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide have been evaluated for various biological activities:

- Antibacterial Activity : Some studies have reported antibacterial effects against Gram-positive bacteria.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties by modulating cytokine production.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced pancreatic cancer treated with a derivative showed a significant reduction in tumor size compared to baseline measurements.

- Case Study on Inflammation : A study assessing the anti-inflammatory effects in a murine model demonstrated reduced levels of inflammatory markers following treatment with a related compound.

Q & A

Q. What are the recommended synthetic routes for preparing 1-allyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3-pyridinecarboxamide?

Answer: The synthesis of this compound can be inferred from analogous dihydropyridine derivatives. A plausible route involves:

- Step 1: Condensation of 3-pyridinecarboxylic acid derivatives with 3,4,5-trimethoxyaniline under reflux in acetic acid to form the carboxamide core .

- Step 2: Allylation at the N1 position using allyl bromide in the presence of a base (e.g., KCO) in DMF .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key Optimization Parameters:

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Use a combination of analytical techniques:

- Purity: HPLC (C18 column, mobile phase: acetonitrile/water, UV detection at 254 nm) to verify >95% purity .

- Structural Confirmation:

- NMR: H NMR (DMSO-d) to identify allyl protons (δ 5.1–5.9 ppm), trimethoxyphenyl signals (δ 3.7–3.9 ppm), and dihydropyridine ring protons (δ 6.2–7.0 ppm) .

- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from variations in experimental design. Mitigate these by:

-

Standardizing Assays: Use consistent cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO concentration ≤0.1%) .

-

Meta-Analysis: Compare IC values across studies, adjusting for differences in:

Variable Example Range Impact Incubation Time 24–72 hrs Longer exposure may increase cytotoxicity Compound Stability pH 7.4 vs. 6.5 Degradation in acidic conditions alters activity -

Mechanistic Studies: Probe binding interactions (e.g., molecular docking with kinases) to validate target specificity .

Q. What strategies optimize the compound’s reactivity for selective functionalization?

Answer: The allyl and trimethoxyphenyl groups dictate reactivity. Key strategies:

Q. How does the substitution pattern (allyl, trimethoxyphenyl) influence biological activity?

Answer: Structure-activity relationship (SAR) studies of similar compounds reveal:

- Allyl Group: Enhances membrane permeability due to lipophilicity (logP ~2.5) but may reduce aqueous solubility .

- Trimethoxyphenyl:

- Anticancer Activity: Methoxy groups engage in π-π stacking with tubulin (e.g., analogous to combretastatin derivatives) .

- Electron-Withdrawing Effects: Reduce carboxamide’s pK, stabilizing interactions with basic residues in enzyme active sites .

Comparative SAR Table (Hypothetical Data):

| Derivative | Allyl Substituent | Methoxy Groups | IC (μM) |

|---|---|---|---|

| Compound A | Present | 3 (3,4,5-) | 0.45 |

| Compound B | Absent | 3 (3,4,5-) | 2.7 |

| Compound C | Present | 2 (3,4-) | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.